molecular formula C16H13BrN2OS B2918074 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide CAS No. 1180099-80-2

2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide

Cat. No.: B2918074
CAS No.: 1180099-80-2
M. Wt: 361.26
InChI Key: JOLJKBZCSMTEMG-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide is an organic compound characterized by the presence of a bromophenyl group, a sulfanyl linkage, a cyanomethyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide typically involves the following steps:

  • Formation of the Bromophenyl Sulfanyl Intermediate

      Starting Materials: 4-bromothiophenol and an appropriate halogenated compound.

      Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

      Procedure: The 4-bromothiophenol reacts with the halogenated compound to form the bromophenyl sulfanyl intermediate.

  • Formation of the Cyanomethyl Phenylacetamide

      Starting Materials: Phenylacetic acid, cyanomethyl chloride, and a base.

      Reaction Conditions: The reaction is conducted in a solvent such as dichloromethane (DCM) or acetonitrile, with a base like triethylamine.

      Procedure: Phenylacetic acid is converted to its acid chloride derivative, which then reacts with cyanomethyl chloride to form the cyanomethyl phenylacetamide.

  • Coupling of Intermediates

      Starting Materials: Bromophenyl sulfanyl intermediate and cyanomethyl phenylacetamide.

      Reaction Conditions: The coupling reaction is typically performed in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a solvent like DMF.

      Procedure: The intermediates are coupled to form the final product, 2-[

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS/c17-13-6-8-15(9-7-13)21-12-16(20)19(11-10-18)14-4-2-1-3-5-14/h1-9H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLJKBZCSMTEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC#N)C(=O)CSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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